2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
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Overview
Description
2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with dichloro and methoxyphenyl groups, as well as a piperazine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and industrial applications.
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
The compound has been studied in vitro for its anticancer activity in a “60 lines screening” (nci dtp protocol) . This suggests that the compound may have potential anticancer effects.
Preparation Methods
The synthesis of 2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzamide core: This step involves the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form 2,5-dichlorobenzoyl chloride. The resulting acyl chloride is then reacted with 4-methoxyphenylamine to form the corresponding benzamide.
Introduction of the piperazine ring: The benzamide intermediate is then reacted with 1-methylpiperazine in the presence of a suitable base, such as triethylamine, to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to improve yield and purity. Additionally, large-scale production may require the use of continuous flow reactors and other advanced technologies to ensure consistent quality and efficiency.
Chemical Reactions Analysis
2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The dichloro groups can be reduced to form the corresponding dihydro derivative.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for treating conditions such as cancer, inflammation, and neurological disorders.
Pharmacology: Researchers investigate the pharmacokinetics and pharmacodynamics of this compound to understand its absorption, distribution, metabolism, and excretion in the body.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can be compared with other similar compounds, such as:
2,5-dichloro-N-[2-(4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide: This compound has a hydroxyl group instead of a methoxy group, which may affect its chemical reactivity and biological activity.
2,5-dichloro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide: The absence of the methoxy group in this compound may result in different pharmacological properties.
2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-ethylpiperazin-1-yl)ethyl]benzamide: The presence of an ethyl group instead of a methyl group on the piperazine ring may influence the compound’s interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Cl2N3O2/c1-25-9-11-26(12-10-25)20(15-3-6-17(28-2)7-4-15)14-24-21(27)18-13-16(22)5-8-19(18)23/h3-8,13,20H,9-12,14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEHKKQVQUIIKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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